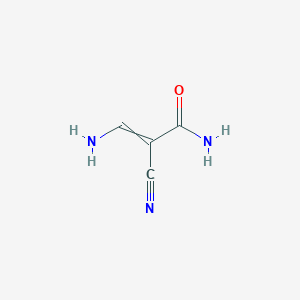

3-Amino-2-cyanoacrylamide

Description

Contextualization within Electron-Deficient Olefins and Nitriles

3-Amino-2-cyanoacrylamide is a significant organic compound that belongs to the class of electron-deficient olefins, also known as "push-pull" ethylenes. researchgate.net These molecules are characterized by the presence of both electron-donating and electron-withdrawing groups attached to the carbon-carbon double bond. researchgate.net In the case of this compound, the amino group (-NH₂) acts as an electron donor, while the cyano (-C≡N) and amide (-CONH₂) groups are strong electron acceptors. researchgate.netvulcanchem.com This electronic arrangement creates a polarized π-electron system, making the olefinic double bond highly reactive. researchgate.net

The presence of the nitrile group (-C≡N) is particularly noteworthy. Nitriles are organic compounds containing a cyano functional group. The strong electron-withdrawing nature of the nitrile group in α-cyanoacrylamides, such as this compound, significantly enhances the electrophilicity of the β-carbon of the double bond. escholarship.org This increased reactivity makes it susceptible to nucleophilic attack. ekb.eg Furthermore, the nitrile group can participate in various chemical transformations, contributing to the compound's versatility in synthesis. escholarship.orgekb.eg

The unique electronic properties of electron-deficient olefins like this compound make them valuable reagents in organic synthesis. They can undergo a variety of reactions, including Michael additions and cycloadditions, and serve as precursors for the synthesis of more complex molecules. researchgate.netnih.gov The ability to tune the reactivity of these olefins by modifying the electron-donating and -withdrawing substituents has led to their extensive use in the development of new synthetic methodologies. nih.govpdbj.org

Structural Features and Electronic Configuration Relevance in Organic Synthesis

The molecular structure of this compound (C₄H₅N₃O) is characterized by a conjugated system involving the amino, cyano, and amide groups across a carbon-carbon double bond. vulcanchem.com This conjugation leads to delocalization of π-electrons, which influences the molecule's geometry and reactivity. researchgate.net X-ray crystallography studies of related compounds have confirmed the planar nature of the core structure, which facilitates this electron delocalization. mdpi.com

The electronic configuration, with its distinct "push-pull" character, is central to its utility in organic synthesis. The electron-donating amino group increases the electron density of the double bond, while the electron-withdrawing cyano and amide groups decrease it. This polarization results in a partial positive charge on the β-carbon and a partial negative charge on the α-carbon, making the β-carbon a prime target for nucleophiles.

A significant aspect of its structure is the potential for intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the amide or the nitrogen of the cyano group. This interaction can influence the conformational preference and stereochemistry of the molecule, often favoring the (Z)-isomer. researchgate.net The geometry of the double bond, whether (E) or (Z), can have a profound impact on the stereochemical outcome of reactions in which it participates. researchgate.netyamaguchi-u.ac.jp

The presence of multiple reactive sites—the nucleophilic amino group, the electrophilic double bond, and the cyano and amide groups that can be hydrolyzed or otherwise transformed—makes this compound a versatile building block. ekb.eggoogle.com Its ability to react with various reagents under different conditions allows for the construction of a wide array of heterocyclic and carbocyclic frameworks.

Overview of Research Trajectories for this compound as a Molecular Scaffold

Research involving this compound has followed several key trajectories, primarily leveraging its properties as a versatile molecular scaffold for the synthesis of more complex and functionally diverse molecules.

One major area of research is its use as a precursor in the synthesis of heterocyclic compounds. Due to its multiple reactive sites, it can undergo cyclization reactions with various reagents to form a wide range of five- and six-membered rings. google.com A prominent example is its role as a key intermediate in the industrial synthesis of Allopurinol, a drug used to treat hyperuricemia and gout. google.com In this process, this compound is reacted with hydrazine (B178648) to form a pyrazole (B372694) intermediate, which is then cyclized to produce the final product. vulcanchem.comgoogle.com

Another significant research direction focuses on its application in medicinal chemistry. The this compound scaffold has been incorporated into various molecules to explore their potential as therapeutic agents. ekb.eg For instance, derivatives of this compound have been synthesized and evaluated for their activity as kinase inhibitors and anticancer agents. ekb.egpdbj.org The electrophilic nature of the double bond allows for covalent interactions with nucleophilic residues, such as cysteine, in protein targets. nih.gov This has led to the development of both irreversible and, more recently, reversible covalent inhibitors, where the cyano group plays a crucial role in modulating the reversibility of the interaction. nih.govpdbj.org

Furthermore, research has explored the utility of this compound and its derivatives in materials science. The "push-pull" electronic structure of these compounds can give rise to interesting nonlinear optical properties. researchgate.net The ability to form polymers is another area of interest, with cyanoacrylates being well-known for their adhesive properties. smolecule.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅N₃O |

| Molecular Weight | 111.10 g/mol |

| Melting Point | 185–186°C vulcanchem.com |

| IUPAC Name | 3-amino-2-cyanoprop-2-enamide vulcanchem.com |

| Canonical SMILES | C(=C(C#N)C(=O)N)N vulcanchem.com |

| InChI Key | FRBZBJHKHSVFNK-UHFFFAOYSA-N vulcanchem.com |

Interactive Data Table: Research Applications of this compound Derivatives

| Derivative Class | Research Focus | Example Application |

|---|---|---|

| Pyrazole Derivatives | Medicinal Chemistry | Synthesis of Allopurinol google.com |

| 4-Phenoxyquinoline Derivatives | Oncology | Evaluation against cancer cell lines ekb.eg |

| 3-Aryl, 2-cyanoacrylamide Scaffolds | Virology | Serine protease inhibitors for Dengue and West Nile viruses ekb.egmolaid.com |

| N,9-diphenyl-9H-purin-2-amine Scaffolds | Immunology | Bruton's tyrosine kinase (BTK) inhibitors ekb.eg |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Kinase Inhibition | Reversible covalent inhibitors of p90 ribosomal protein S6 kinase (RSK2) pdbj.org |

Structure

2D Structure

Properties

Molecular Formula |

C4H5N3O |

|---|---|

Molecular Weight |

111.10 g/mol |

IUPAC Name |

3-amino-2-cyanoprop-2-enamide |

InChI |

InChI=1S/C4H5N3O/c5-1-3(2-6)4(7)8/h1H,5H2,(H2,7,8) |

InChI Key |

FRBZBJHKHSVFNK-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C#N)C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Amino 2 Cyanoacrylamide

Direct Synthetic Routes to 3-Amino-2-cyanoacrylamide

The most conventional and direct method for synthesizing this compound involves the condensation of simple, readily available precursors. This route is valued for its efficiency and the high purity of the resulting product under optimized conditions.

The primary industrial synthesis of this compound is achieved through the reaction of a formamidine (B1211174) base with cyanoacetamide. google.comvulcanchem.com This method is notable for proceeding rapidly at or below room temperature. googleapis.com The reaction involves mixing at least equimolar amounts of the two reactants. google.com The process is an exothermic reaction that proceeds via an ionic mechanism, characterized by a low activation energy, especially in aqueous media. vulcanchem.com This reaction provides the desired this compound in high yield and purity, which is advantageous for subsequent chemical transformations, such as the synthesis of Allopurinol. google.comgoogleapis.com

The choice of solvent is a critical parameter in the condensation of formamidine and cyanoacetamide, significantly impacting both the reaction rate and the quality of the final product. google.com The reaction can be carried out in water, a lower alkanol (such as methanol (B129727) or ethanol), or a combination of both. google.com While the reaction is reported to be faster in water, using an alcohol solvent is often preferred as it can yield a product more suitable for further processing. google.com The product precipitates from the reaction mixture as a crystalline solid, and under optimized conditions, yields can be as high as 77.5%. google.comvulcanchem.com Polar solvents are generally effective, and their polarity can influence the reaction environment. rsc.org For instance, studies on similar condensation reactions have found methanol to be a suitable solvent. academicjournals.org

Table 1: Comparative Analysis of Solvent Systems in Formamidine-Cyanoacetamide Condensation Data synthesized from descriptive accounts in sources.

| Solvent System | Reaction Rate | Reported Yield (%) | Product Quality | Reference |

| Water | Faster | Moderate | Good | vulcanchem.com, google.com |

| Lower Alkanols (Ethanol, Methanol) | Slower | Up to 77.5% | Preferable for further processing | vulcanchem.com, google.com |

| Water/Alkanol Mixture | Variable | High | Good | google.com |

This table is interactive. Click on the headers to sort the data.

Temperature control is essential for maximizing the yield and purity of this compound. The reaction is typically conducted at a temperature below 30°C, with an optimal range between 5°C and 30°C. google.com Maintaining the temperature within this range is crucial to prevent the formation of side products. vulcanchem.com The exothermic nature of the reaction, particularly in aqueous solutions, necessitates careful temperature management. google.comvulcanchem.com Cooling the reaction mixture after the initial phase can also lead to the precipitation of additional product, further increasing the total yield. google.com

Knoevenagel Condensation Strategies for Substituted 2-Cyanoacrylamides

The Knoevenagel condensation is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. researchgate.netsigmaaldrich.com It involves the reaction between an active methylene (B1212753) compound, like cyanoacetamide, and a carbonyl compound, such as an aldehyde or ketone, typically in the presence of a basic catalyst. sigmaaldrich.com This reaction is instrumental in producing a wide range of α,β-unsaturated carbonyl compounds, including various substituted 2-cyanoacrylamides. sigmaaldrich.comekb.eg

A common application of the Knoevenagel condensation is the reaction of cyanoacetamide with various aldehydes, catalyzed by a weak base like triethylamine (B128534). bohrium.com This method allows for the stereoselective synthesis of (E)-2-cyano-3-(het)arylacrylamides in high yields under mild conditions. bohrium.com The reaction is often carried out in ethanol (B145695). bohrium.com Research has shown that this approach is effective for a wide array of aromatic and heteroaromatic aldehydes. researchgate.netgrafiati.com The use of microwave irradiation in conjunction with triethylamine as a catalyst can significantly shorten reaction times to as little as 35 minutes, achieving yields between 90-99%. researchgate.netunifap.br

Table 2: Yields of (E)-2-cyano-3-arylacrylamides via Triethylamine-Catalyzed Knoevenagel Condensation Data derived from studies on Knoevenagel condensation methodologies.

| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Triethylamine | Ethanol | 2 h | 20% (for specific derivative) | nih.gov, tandfonline.com |

| Various (Het)arylaldehydes | Triethylamine | Ethanol | Not Specified | High | bohrium.com |

| Various Aldehydes | Triethylamine | NaCl Solution (aq.) | 35 min (Microwave) | 90-99% | researchgate.net, unifap.br |

| Various Aldehydes | Triethylamine | Ethanol | 35 min (Microwave) | 70-90% | researchgate.net, unifap.br |

This table is interactive. Click on the headers to sort the data.

Modifications to the standard Knoevenagel condensation allow for the synthesis of more complex, specifically 2,3-disubstituted acrylamide (B121943) derivatives. One common modification involves the reaction of aldehydes with N-substituted 2-cyanoacetamide (B1669375) derivatives to produce various N-substituted 2-cyanoacrylamides. ekb.egrsc.org The choice of catalyst and reaction conditions can be adapted; for instance, piperidine (B6355638) is also a frequently used catalyst for these condensations. nih.govtandfonline.com

Another approach, known as the Doebner modification, involves the condensation of aldehydes with malonic acid, which can be followed by amidation to produce acrylamides. researchgate.netorganic-chemistry.org This method is highly selective for the E-isomer. researchgate.net Furthermore, the steric properties of the reactants can influence the reaction pathway. Studies have shown that high steric hindrance in the aldehyde can alter the reaction route, favoring the formation of N-substituted 2-cyanoacrylamides over other potential products. rsc.org These modified approaches expand the synthetic utility of the Knoevenagel condensation, enabling the creation of a diverse library of substituted acrylamide compounds for various applications. ekb.eg

Nucleophilic Addition and Substitution Reactions in 2-Cyanoacrylamide Synthesis

Nucleophilic addition and substitution reactions are fundamental in the synthesis of 2-cyanoacrylamide derivatives. The electron-withdrawing nature of the cyano and amide groups renders the β-carbon of the acrylamide susceptible to attack by nucleophiles. savemyexams.com

Reaction of 2-Cyanoacetamide Derivatives with Isothiocyanates

The reaction of 2-cyanoacetamide derivatives with isothiocyanates provides a pathway to various heterocyclic compounds. For instance, N-benzyl-2-cyanoacetamide reacts with ethyl isothiocyanate in the presence of potassium hydroxide (B78521) to form a non-isolable potassium sulfide (B99878) salt intermediate. ekb.eg This intermediate can then be treated with α-halo esters or chloroacetone (B47974) to yield thiazolidin-4-one or thiazole (B1198619) derivatives, respectively. ekb.eg Similarly, reacting 2-cyanoacetamide with phenyl isothiocyanate in the presence of a base like piperidine or potassium hydroxide can lead to the formation of pyrimidine (B1678525) or aminothiazole derivatives. jst.go.jpnih.govekb.eg

The reaction of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide with phenyl isothiocyanate in the presence of potassium hydroxide in dimethylformamide (DMF) yields an intermediate potassium salt. This salt can then react in situ with various electrophiles to produce substituted thiazole derivatives. nih.gov

Table 1: Examples of Reactions of 2-Cyanoacetamide Derivatives with Isothiocyanates

| 2-Cyanoacetamide Derivative | Isothiocyanate | Reagents | Product Type |

| N-benzyl-2-cyanoacetamide | Ethyl isothiocyanate | 1. KOH2. α-halo esters | Thiazolidin-4-one derivative |

| N-benzyl-2-cyanoacetamide | Ethyl isothiocyanate | 1. KOH2. Chloroacetone | Thiazole derivative |

| 2-Cyanoacetamide | Phenyl isothiocyanate | Piperidine | Pyrimidine derivative |

| N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide | Phenyl isothiocyanate | 1. KOH, DMF2. 3-(2-bromoacetyl)-2H-chromen-2-one | Thiazole derivative |

Synthesis via Carbon Disulfide and Alkylation of 2-Cyanoacetamide Derivatives

Another synthetic route involves the reaction of 2-cyanoacetamide derivatives with carbon disulfide in the presence of a base, followed by alkylation. For example, stirring a 2-cyanoacetamide derivative with carbon disulfide and potassium hydroxide in DMF, followed by cycloalkylation with 1,2-dibromoethane, yields a 2-cyano-2-(1,3-dithian-2-ylidene)acetamide derivative. researchgate.net This method provides a versatile approach to functionalized ketene (B1206846) dithioacetals.

Formation of 3-Methylthio-3-arylamino-2-cyanoacrylates from 3,3-Dimethylthioacrylate

A facile method for synthesizing (E)-3-methylthio-3-substituted arylamino-2-cyanoacrylates involves the reaction of 2-cyano-3,3-dimethylthioacrylate with aromatic amines or aminopyridines. mdpi.comnih.govsigmaaldrich.cn This reaction is typically carried out in a solvent mixture like DMF and tetrahydrofuran (B95107) (THF) in the presence of a base such as sodium hydride. mdpi.com The process yields the desired products in moderate to high yields, ranging from 64.0% to 93.5%. mdpi.comnih.gov

Table 2: Synthesis of (E)-3-Methylthio-3-arylamino-2-cyanoacrylates

| Aromatic Amine/Aminopyridine | Yield (%) |

| Aniline | 85.2 |

| 4-Fluoroaniline | 88.1 |

| 4-(Trifluoromethyl)aniline | 93.5 |

| 4-Nitroaniline | 75.3 |

| 2-Aminopyridine | 64.0 |

Yields are based on the amine and were obtained under optimized microwave irradiation conditions. mdpi.com

The use of microwave irradiation has been shown to significantly enhance the synthesis of (E)-3-methylthio-3-arylamino-2-cyanoacrylates. mdpi.comnih.govresearchgate.net This method drastically reduces the reaction time to as little as 30 minutes at 50°C, offering a quick, efficient, and environmentally friendly alternative to conventional heating methods. mdpi.comnih.gov The reaction conditions are mild, and the procedure is simple, making it a practical choice for synthesizing these compounds. mdpi.com

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds in organic synthesis. ugent.be

Mizoroki-Heck Coupling for 3-Substituted Acrylamide Derivatives

The Mizoroki-Heck reaction is a key method for the synthesis of substituted alkenes, including 3-substituted acrylamide derivatives. ugent.bemisuratau.edu.ly This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. chim.it In the context of 3-substituted acrylamides, an aryl halide can be coupled with an acrylamide derivative to introduce a substituent at the 3-position. ugent.be

The efficiency of the Mizoroki-Heck reaction can be influenced by various factors, including the choice of catalyst, base, solvent, and temperature. ugent.be Palladate pre-catalysts, such as [SIPr·H][Pd(η3-2-Me-allyl)Cl2], have been shown to be effective in promoting the coupling of aryl halides with acrylamides, yielding the desired products in good to excellent yields. ugent.be The reaction is often carried out in solvents like DMF or aqueous DMA at temperatures ranging from 100-130°C. ugent.beresearchgate.net

Synthesis of N-Substituted this compound Analogs

The versatile scaffold of this compound serves as a foundational structure for the synthesis of a wide array of N-substituted analogs. These derivatives are of significant interest in medicinal chemistry and materials science due to their potential as precursors for various bioactive molecules and functional materials. The synthetic strategies employed often involve the reaction of primary or secondary amines with activated cyanoacetamide precursors or participation in complex multi-component reactions.

Preparation of 3-Morpholino-2-cyanoacrylamide

A well-established method for synthesizing N-substituted analogs is the preparation of 3-morpholino-2-cyanoacrylamide. This compound is a key intermediate, notably in the production of Allopurinol, a medication used to treat gout and high uric acid levels in the body. Current time information in Bangalore, IN.mdpi.com The most common and efficient synthesis involves a one-pot condensation reaction. Current time information in Bangalore, IN.google.com

The process consists of reacting cyanoacetamide with morpholine (B109124) and an alkylating agent, typically triethylorthoformate. Current time information in Bangalore, IN.beilstein-journals.org The mixture is heated under reflux, usually in the presence of a polar solvent like acetonitrile. beilstein-journals.orgresearchgate.net This method is advantageous as it often yields a high-purity crystalline product directly upon cooling, minimizing the need for extensive purification steps like recrystallization. mdpi.comgoogle.com The reaction temperature is generally maintained between 60°C and 120°C. mdpi.com For instance, a typical procedure involves heating a stirred mixture of cyanoacetamide, triethylorthoformate, morpholine, and acetonitrile, with an initial reflux temperature of 117°C that decreases to 82°C as the reaction proceeds over several hours. google.combeilstein-journals.org The weak basicity of morpholine is key to facilitating the formation of the desired cyanoacrylamide structure while preventing side reactions that can produce colored impurities. Current time information in Bangalore, IN.

A similar methodology can be applied to create other analogs, such as 3-ethyl-3-morpholino-2-cyanoacrylamide, by substituting triethylorthoformate with triethylorthopropionate. nih.gov

Table 1: Reactants for the Synthesis of 3-Morpholino-2-cyanoacrylamide google.combeilstein-journals.org

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Cyanoacetamide | C₃H₄N₂O | 84.08 | 63 g |

| Triethylorthoformate | C₇H₁₆O₃ | 148.20 | 134 g |

| Morpholine | C₄H₉NO | 87.12 | 82.5 g |

| Acetonitrile (Solvent) | C₂H₃N | 41.05 | 37.5 ml |

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent an efficient and atom-economical approach in modern organic synthesis. nih.gov Analogs of this compound, particularly N-substituted-2-cyanoacetamides, serve as crucial building blocks in these reactions to generate diverse heterocyclic scaffolds.

A prominent example is the one-pot, three-component synthesis of highly functionalized N-alkylated pyridines. mdpi.comresearchgate.netsemanticscholar.org This reaction involves the condensation of an aromatic or heteroaromatic aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide in the presence of a base catalyst like potassium carbonate or piperidinium (B107235) acetate. mdpi.comrsc.org The process is typically carried out in ethanol and can be accelerated by microwave irradiation. mdpi.comresearchgate.net The presumed mechanism proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the N-alkyl-2-cyanoacetamide, and subsequent intramolecular cyclization and aromatization to yield the pyridine (B92270) derivative. mdpi.comresearchgate.net

Interestingly, the reaction pathway can be influenced by steric hindrance. When aldehydes with bulky substituents (e.g., 9-anthraldehyde) are used, the formation of the pyridine ring is impeded. Instead, the reaction yields N-substituted 3-aryl-2-cyanoacrylamides as the main product. rsc.org

Another application involves a one-pot synthesis of 6-imino-4,5,6,7-tetrahydro-3H- Current time information in Bangalore, IN.beilstein-journals.orgdithiolo[3,4-b]pyridine-5-carboxamides. This MCR utilizes an aldehyde, an N-substituted-2-cyanoacetamide, and N,N'-diphenyldithiomalondiamide. mdpi.com The reaction proceeds under mild conditions and provides a direct route to complex, sulfur-containing heterocyclic systems. mdpi.com

Table 2: Representative Three-Component Synthesis of a Functionalized Pyridine mdpi.com

| Reactant Type | Example Compound | Role in Reaction |

| Aldehyde | Benzaldehyde | Provides the C4 substituent |

| Active Methylene Compound | Malononitrile | Contributes to the pyridine ring and cyano groups |

| Acrylamide Scaffold | N-butyl-2-cyanoacetamide | Forms the core of the pyridine ring |

| Product | 6-Amino-1-butyl-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Highly functionalized pyridine derivative |

Mechanistic Investigations and Chemical Transformations of 3 Amino 2 Cyanoacrylamide

Michael Acceptor Reactivity and Nucleophilic Interventions

The reactivity of 3-Amino-2-cyanoacrylamide in Michael additions is a cornerstone of its chemical behavior. The α,β-unsaturated carbonyl system is activated towards nucleophilic attack, a feature that is significantly enhanced by the electronic properties of the cyano group.

The presence of a cyano (-C≡N) group at the α-position of the acrylamide (B121943) is critical to its electrophilic nature. nih.gov This group acts as a potent electron-withdrawing group, which significantly increases the reactivity of the α,β-unsaturated system toward nucleophiles. The electron-withdrawing property of the nitrile can be combined with other functionalities, as seen in cyanoacrylamides, where the covalent bond forms on the β-carbon of the acrylamide. nih.gov This installation of a nitrile group enhances the olefin's intrinsic reactivity. ucsf.edu

The addition of the cyano group makes the Michael acceptor more reactive. nih.gov This increased electrophilicity not only facilitates the forward reaction of nucleophilic addition but also plays a crucial role in the potential reversibility of the adduct formed. nih.govnih.gov The electron-withdrawing effect of the nitrile group enhances the acidity of the α-proton in the resulting thioether adduct, which can promote the reverse reaction through an E1cB (Elimination Unimolecular conjugate Base) mechanism. nih.gov This modulation of reactivity is a key aspect in the design of various types of inhibitors, from reversible to irreversible. nih.gov

The general mechanism for the nucleophilic addition of a thiol to a Michael acceptor, such as this compound, is a multi-step process. acs.orgnih.gov The reaction typically begins with the deprotonation of the nucleophile (e.g., a cysteine residue in a protein) to form a more reactive species, such as a thiolate anion. acs.orgnih.gov

This nucleophilic thiolate then attacks the electron-deficient β-carbon of the α,β-unsaturated system. acs.orgnih.gov This attack leads to the formation of a transient, anionic enolate intermediate, where the negative charge is delocalized across the oxygen, α-carbon, and the cyano group. nih.gov The final step involves the protonation of this enolate intermediate, most commonly at the α-carbon, to yield the stable, neutral thioether adduct. acs.orgnih.gov The entire process is a classic example of a Michael addition reaction. nih.gov Computational studies have shown that these steps—thiolate attack and enolate protonation—are sequential events in the formation of the covalent bond. nih.gov

In the context of receptor interactions, the cyanoacrylamide moiety can function as a "nitrile trap." This mechanism involves the nitrile group's ability to interact with both nucleophilic residues and hydrogen-bond donors within a binding site. researchgate.net For nucleophilic residues, the interaction occurs via nucleophilic addition to the electrophilic carbon of the nitrile. researchgate.net Simultaneously, the lone pair of electrons on the nitrogen atom of the cyano group can act as a hydrogen-bond acceptor, engaging with H-bond donor residues in the receptor. researchgate.net This dual-interaction capability can enhance the binding affinity and specificity of molecules containing the cyanoacrylamide scaffold.

Cyclization Reactions and Heterocyclic Ring Formation

The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

A significant application of this compound is in the synthesis of pyrazole (B372694) derivatives. Specifically, its reaction with hydrazine (B178648) (N₂H₄) yields 3-aminopyrazole-4-carboxamide, a key intermediate in the production of Allopurinol. vulcanchem.comgoogle.com The reaction involves heating this compound with hydrazine hydrate (B1144303). google.comtandfonline.com

The process typically involves adding hydrazine hydrate to a solution of the acrylamide and heating the mixture. google.com In one documented procedure, the reaction is conducted at 70°C, followed by cooling and acidification with sulfuric acid to precipitate the product as 3-amino pyrazole-4-carboxamide sulphate. google.com Another method involves refluxing the reactants in absolute ethanol (B145695) at 80°C for several hours. patsnap.com These methods highlight the transformation of the acyclic acrylamide into a five-membered pyrazole ring system.

| Reactants | Solvent | Temperature | Reaction Time | Reported Yield | Source |

|---|---|---|---|---|---|

| This compound, Hydrazine Hydrate, Sulfuric Acid | Water | 70°C | 15 minutes at 70°C, then cooling | High Yield (Implied) | google.com |

| This compound, Hydrazine Hydrate | Ethanol | Reflux (80°C) | 5 hours | Not specified | patsnap.com |

| Acrylamide derivative, Hydrazine Hydrate | Ethanol | Reflux | 2-6 hours | Not specified | tandfonline.comtandfonline.com |

Information regarding the specific cyclization of this compound to form pyrimido[4,5-d] nih.govnih.govoxazines could not be found in the searched sources.

Covalent Adduct Formation and Reversibility

A significant aspect of the chemistry of this compound and related α-cyanoacrylamides is their ability to form reversible covalent bonds with nucleophiles, particularly thiol groups. nih.govmdpi.com

The α-cyanoacrylamide moiety is an electron-deficient olefin, making the β-carbon susceptible to nucleophilic attack by thiols, such as the side chain of cysteine residues in proteins. nih.govmdpi.com This reaction is a hetero-Michael addition. The presence of the electron-withdrawing nitrile group at the α-position not only increases the electrophilicity of the β-carbon but also stabilizes the resulting carbanion intermediate. nih.govescholarship.org This stabilization is key to the reversibility of the bond. escholarship.org The α-proton of the adduct becomes more acidic, facilitating the reverse reaction, which is an elimination of the thiol. mdpi.comescholarship.org This leads to a dynamic equilibrium where the thiol addition and elimination can occur on a rapid timescale under physiological conditions. nih.gov

Table 2: Reversible Covalent Bonding with Thiols

| Reactant | Nucleophile | Adduct Type | Key Feature | Reference |

| α-Cyanoacrylamide | Cysteine Thiol | Thiol Adduct | Reversible Covalent Bond | nih.govmdpi.com |

Several factors influence the equilibrium and kinetics of the reversible covalent bond formation between α-cyanoacrylamides and thiols:

Electronic Effects: The presence of the α-nitrile group is the primary factor that enables reversibility by stabilizing the carbanion intermediate. nih.govescholarship.org Without it, the corresponding acrylamide-thiol adducts are generally more kinetically stable and considered irreversible. escholarship.org

Steric Factors: The substituents on the β-carbon of the cyanoacrylamide can influence the rate of both the forward (addition) and reverse (elimination) reactions. nih.gov Bulky substituents can sterically hinder the approach of the thiol, potentially slowing down the reaction rate. nih.gov

pH: The reaction is pH-dependent. At physiological pH, the thiol addition is favorable. nih.gov Dilution into a low pH buffer can trap the covalent adduct, making it isolable. researchgate.net

The ability to tune the reversibility of these covalent interactions by modifying the chemical structure of the cyanoacrylamide derivative is a key strategy in the design of targeted covalent inhibitors for various enzymes, such as kinases. researchgate.netnih.govnih.gov

Stereochemical Control and Tautomeric Equilibria

The stereochemistry and tautomerism of this compound and its derivatives are critical aspects influencing their reactivity and potential applications. The molecule's structure, characterized by a carbon-carbon double bond and adjacent functional groups, allows for various isomeric forms.

The synthesis of (E)-2-cyano-3-(het)arylacrylamides has been accomplished with high stereoselectivity and yields through a triethylamine-catalyzed Knoevenagel condensation. bohrium.comresearchgate.net This reaction involves the condensation of cyanoacetamide with various (het)arylaldehydes in ethanol under mild conditions. bohrium.comresearchgate.net The (E)-configuration of the resulting products has been consistently confirmed through comprehensive characterization techniques, including IR, 1D and 2D NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. bohrium.comresearchgate.net

The Knoevenagel condensation is a well-established method for forming C=C bonds. The stereoselectivity, favoring the E-isomer, is a notable feature of this synthetic route for 2-cyano-3-(het)arylacrylamides. The reaction of 3-aryl-2-cyanoacrylamides with dithiomalondianilide in the presence of morpholine (B109124) also proceeds, yielding complex heterocyclic systems. mdpi.com

Table 1: Examples of Synthesized (E)-2-Cyano-3-(het)arylacrylamides

| Aryl/Het-Aryl Substituent | Yield (%) | Reference |

|---|---|---|

| Phenyl | High | bohrium.comresearchgate.net |

| Naphthalen-1-yl | --- | bohrium.com |

The investigation into Z/E isomerism of 3-amino-2-cyanoacrylate derivatives has revealed complexities and, in some cases, historical confusion. researchgate.net While the Knoevenagel condensation of cyanoacetamide with aldehydes stereoselectively yields (E)-2-cyano-3-(het)arylacrylamides, the broader class of 3-amino-2-cyanoacrylates has been a subject of stereochemical debate. bohrium.comresearchgate.netresearchgate.net

For instance, research on ethyl 2-cyano-3-amino-3-phenylacrylate (phenamacril) has established through NMR and quantum mechanical calculations that it exists exclusively in the (Z)-configuration, stabilized by a crucial intramolecular hydrogen bond. researchgate.net This contradicts earlier literature that often depicted it as the (E)-isomer or a mixture of both. researchgate.net The interconversion of Z/E isomers of methyl and ethyl 3-substituted amino-2-cyanoacrylates and amides can be observed and quantified using HPLC, with the process being faster in alkaline pH and in methanol (B129727). researchgate.net

In some reaction systems, the tautomeric equilibrium between different forms is influenced by the solvent and substituents. For example, 2-(alkyl(aryl)amino)thiazol-4(5H)-ones exist in a tautomeric equilibrium with 2-(alkyl(aryl)imino)thiazolidin-4-ones in solution, and the ratio of these tautomers is dependent on the nature of the substituent on the exocyclic nitrogen atom. beilstein-journals.org Similarly, the lactam-lactim tautomerism in 2(1H)-pyridone derivatives is influenced by solvent polarity. nih.gov

Beyond Z/E isomerism, this compound and its derivatives can also exhibit conformational isomerism due to rotation around single bonds, specifically the s-cis and s-trans conformations. masterorganicchemistry.com These conformers are distinct from geometric isomers as they can interconvert through bond rotation. wikipedia.org

The s-trans conformation is generally of lower energy and thus more stable than the s-cis conformation due to reduced steric hindrance. masterorganicchemistry.com For instance, in butadiene, the s-trans conformer is about 2.3 kcal/mol more stable than the s-cis form due to van der Waals repulsion between the inner hydrogen atoms in the s-cis conformation. masterorganicchemistry.com While specific energetic differences for this compound were not found, this principle generally applies to open-chain conjugated systems.

Computational studies on related molecules, such as methyl-2-cyano-3-aminoacrylate and its N-methyl derivatives, have been used to investigate conformational preferences. researchgate.net These studies indicate that in less polar solutions, these compounds predominantly exist in two conformational forms (ZZ and EZ), while a third form (ZE) appears in more polar environments. researchgate.net The presence or absence of an intramolecular hydrogen bond significantly affects the conformational behavior. researchgate.net In peptides containing a His-Pro dipeptide, isomerization from an all-s-trans to a partial s-cis conformation has been observed and is influenced by pD. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-2-Cyano-3-(het)arylacrylamides |

| Cyanoacetamide |

| Triethylamine (B128534) |

| Ethanol |

| Dithiomalondianilide |

| Morpholine |

| Ethyl 2-cyano-3-amino-3-phenylacrylate (Phenamacril) |

| Methanol |

| Methyl 3-substituted amino-2-cyanoacrylates |

| Ethyl 3-substituted amino-2-cyanoacrylates |

| 2-(Alkyl(aryl)amino)thiazol-4(5H)-ones |

| 2-(Alkyl(aryl)imino)thiazolidin-4-ones |

| 2(1H)-Pyridone |

| Butadiene |

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Fingerprinting

Spectroscopic analysis provides a unique "fingerprint" of a molecule, revealing information about its functional groups, bonding arrangements, and atomic connectivity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

While specific experimental spectra for 3-Amino-2-cyanoacrylamide were not found in the searched literature, the expected vibrational modes can be predicted based on its functional groups. IR and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of chemical bonds.

Key expected vibrational modes for this compound would include:

N-H Stretching: The amino (-NH₂) and amide (-CONH₂) groups would exhibit N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹.

C≡N Stretching: The nitrile group has a very characteristic and strong absorption in the 2100–2400 cm⁻¹ region. nih.gov

C=O Stretching (Amide I): The carbonyl group of the amide function gives rise to a strong absorption band, known as the Amide I band, typically found between 1590-1710 cm⁻¹. researchgate.net

N-H Bending (Amide II): The Amide II band, resulting from N-H bending and C-N stretching, is expected in the 1500-1700 cm⁻¹ range. nih.gov

C=C Stretching: The carbon-carbon double bond stretch is expected in the 1600-1680 cm⁻¹ region.

Due to the lack of specific experimental data, a data table of vibrational frequencies cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Structural Elucidation

Specific ¹H and ¹³C NMR data for this compound are not detailed in the available search results. However, the expected NMR signals can be inferred from its molecular structure. NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals:

Vinyl Proton (-CH=): A signal corresponding to the single proton on the carbon-carbon double bond.

Amine and Amide Protons (-NH₂): Signals for the protons on the amino and amide groups. These signals are typically broad and their chemical shift can be concentration and solvent-dependent. They can be confirmed by D₂O exchange experiments.

Expected ¹³C NMR Signals:

Carbonyl Carbon (-C=O): Expected in the downfield region, typically 160-185 ppm.

Olefinic Carbons (-C=C-): Two signals for the carbons of the double bond, expected in the 100-150 ppm region.

Nitrile Carbon (-C≡N): A characteristic signal in the 115-125 ppm range.

Without experimental data, a table of chemical shifts and coupling constants cannot be compiled.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₄H₅N₃O, corresponding to a molecular weight of approximately 111.10 g/mol .

Upon ionization in a mass spectrometer, the molecular ion (M⁺) would be observed at an m/z corresponding to its molecular weight. While specific fragmentation data for this compound is not available, common fragmentation pathways for related structures involve the loss of small, stable neutral molecules or radicals. chemguide.co.uklibretexts.org

Expected Fragmentation Pathways:

Loss of the amino group (-NH₂)

Loss of the amide group (-CONH₂)

Cleavage of the nitrile group (-CN)

Fragmentation of the carbon backbone

A data table of experimental fragment ions and their relative abundances is not available from the searched literature.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformation

No published single-crystal X-ray diffraction studies for the parent compound this compound were identified in the search results. Such an analysis would be required to determine the absolute structure, confirm the E/Z geometry of the double bond, and reveal the molecule's conformation in the solid state. Studies on derivatives like methyl 3-amino-2-cyanoacrylate have been performed, but this data does not apply to the title compound. researchgate.net

Determination of Crystal System, Space Group, and Unit Cell Parameters

As no crystallographic data for this compound has been published in the reviewed sources, information regarding its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters (a, b, c, α, β, γ) is currently unavailable. mdpi.comnih.govua.pt

Analysis of Intermolecular Interactions via Hydrogen Bonding and Other Non-Covalent Forces

The crystal structure of this compound is significantly influenced by a network of intermolecular interactions, with hydrogen bonds playing a primary role. The molecule possesses multiple hydrogen bond donors (the amino -NH₂ and amide -NH₂ groups) and acceptors (the carbonyl oxygen, the cyano nitrogen, and the amino nitrogen). This multiplicity allows for the formation of a robust, three-dimensional supramolecular structure.

The amino and amide groups can engage in N-H···O and N-H···N hydrogen bonds. In molecules with both amino and cyano groups, hydrogen bonds are more frequently observed on the nitrile nitrogen than on the amino nitrogen. nih.gov This is attributed to the "push-pull" nature of the molecule, where the electron-donating amino group enhances the electron density and hydrogen-bonding capability of the electron-withdrawing cyano group through resonance. nih.gov This phenomenon is an example of resonance-assisted hydrogen bonding.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Hydrogen | Acceptor Atom | Type of Interaction |

|---|---|---|---|

| Amine (-NH₂) | H | Carbonyl (O) | N-H···O |

| Amine (-NH₂) | H | Cyano (N) | N-H···N |

| Amide (-NH₂) | H | Carbonyl (O) | N-H···O |

Hirshfeld Surface Analysis for Quantitative Assessment of Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystal to partition the crystal space, providing a graphical representation of close contacts between neighboring molecules.

While a specific Hirshfeld analysis for this compound is not publicly available, analysis of analogous structures containing amino, cyano, and carbonyl functionalities provides valuable insights into the expected interactions. For instance, in the crystal structure of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile, Hirshfeld analysis revealed that the most significant contributions to crystal packing were from H···H (46.0%), C···H/H···C (35.1%), and N···H/H···N (10.5%) contacts. nih.gov Similarly, analysis of another related compound showed O···H/H···O interactions to be the most prominent. core.ac.uk

For this compound, it is anticipated that contacts involving hydrogen atoms would be dominant. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. It is expected that O···H/H···O and N···H/H···N contacts would appear as distinct "spikes" in the fingerprint plot, indicative of strong hydrogen bonding. The H···H contacts, representing van der Waals forces, would likely cover a large surface area.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Analysis of an Analogous Compound (3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile) nih.gov

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 46.0% |

| C···H/H···C | 35.1% |

Investigation of Polymorphism and its Structural Implications

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, stability, and bioavailability. Given the functional complexity of this compound, with its multiple sites for hydrogen bonding, the potential for polymorphism is considerable.

The specific arrangement of molecules and the pattern of hydrogen bonding can vary under different crystallization conditions (e.g., solvent, temperature, pressure), leading to the formation of different crystalline forms. Each polymorph represents a different minimum on the crystal's free energy landscape. The structural implications of polymorphism are significant; for example, one polymorph might feature a sheet-like hydrogen bonding network, while another might adopt a more complex three-dimensional array.

The study of polymorphism in this compound would involve systematic crystallization screening followed by analysis using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to identify and characterize different solid forms. While specific studies on the polymorphism of this compound are not extensively documented in the literature, the known reactivity and functionality of cyanoacetamide derivatives suggest that polymorphic behavior is a distinct possibility. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical values calculated from the compound's proposed molecular formula to confirm its elemental composition and purity.

The molecular formula for this compound is C₄H₅N₃O. vulcanchem.com The theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. Experimental determination of the C, H, and N content through combustion analysis provides a crucial verification of the compound's identity, supporting data from spectroscopic and crystallographic methods. For example, in the synthesis of a related cyanoacetamide derivative, elemental analysis was used to confirm the final product, with found values closely matching the calculated percentages. nih.gov

Table 3: Theoretical Elemental Composition of this compound (C₄H₅N₃O)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 43.28% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 4.54% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 37.84% |

| Oxygen | O | 15.999 | 1 | 15.999 | 14.41% |

| Total | | | | 111.104 | 100.00% |

Computational Chemistry and Theoretical Studies on 3 Amino 2 Cyanoacrylamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. For 3-amino-2-cyanoacrylamide, DFT allows for a detailed exploration of its geometry, electronic properties, and reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process reveals key structural parameters and provides insight into its electronic nature. Calculations are typically performed using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to ensure accuracy. semanticscholar.orgscispace.com

The structure of this compound is characterized as a "push-pull" olefin. researchgate.net This classification arises from the presence of an electron-donating amino group (-NH₂) and electron-withdrawing cyano (-C≡N) and acrylamide (B121943) (-CONH₂) groups attached to the same C=C double bond. researchgate.net This electronic arrangement leads to significant charge delocalization across the π-system, which influences its bond lengths, reactivity, and spectroscopic properties. researchgate.net

Studies on the closely related compound, methyl 3-amino-2-cyanoacrylate, show that the push-pull effect results in a lengthening of the central C=C bond and a shortening of the adjacent C-C and C-N bonds, indicating a reduced double-bond character and enhanced π-conjugation. researchgate.net This delocalization is crucial for the molecule's enhanced reactivity in nucleophilic addition reactions. vulcanchem.com

Table 1: Predicted Bond Lengths in the Acrylamide Backbone Based on Analogous Compounds

| Bond | Typical Bond Length (Å) | Predicted Character |

|---|---|---|

| C=C | ~1.385 | Lengthened (reduced double bond character) |

| C-C (cyano) | ~1.420 | Shortened (increased partial double bond character) |

| C-C (amide) | ~1.449 | Shortened (increased partial double bond character) |

| C-N (amino) | ~1.308 | Shortened (increased partial double bond character) |

Data derived from crystallographic studies of the analogous compound methyl 3-amino-2-cyanoacrylate. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and localization of these orbitals determine a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich portion of the molecule, specifically the amino group and the C=C double bond. The LUMO, conversely, would be concentrated on the electron-withdrawing cyano and amide groups. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ijsr.netfrontiersin.org These descriptors provide a quantitative measure of stability and reactivity. ijsr.net

Table 2: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net A smaller gap suggests higher polarizability and reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules have larger energy gaps. ijsr.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of a molecule to accept electrons. ijsr.net |

| Global Softness (S) | 1 / 2η | The reciprocal of hardness, indicating a higher propensity for chemical reactions. ijsr.net |

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations are highly effective for predicting the vibrational frequencies of molecules. researchgate.net These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. mdpi.com The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements. To improve agreement with experimental data, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and basis set limitations. researchgate.net

For this compound, key vibrational modes of interest include the stretching frequencies of the N-H bonds in the amino and amide groups, the C=O stretch of the amide, the C≡N stretch of the cyano group, and the C=C stretch of the olefinic bond. The push-pull nature of the molecule is expected to influence these frequencies, for example, by lowering the C=O and C≡N stretching frequencies due to electron delocalization.

Table 3: Predicted Vibrational Modes and Their Approximate Frequencies

| Vibrational Mode | Typical Frequency Range (cm-1) | Comments |

|---|---|---|

| N-H Stretch (Amine & Amide) | 3200-3500 | Often appear as multiple peaks. Hydrogen bonding can significantly lower and broaden these bands. mdpi.com |

| C=O Stretch (Amide I) | 1650-1690 | Conjugation and the push-pull effect may shift this to a lower frequency. |

| C≡N Stretch (Nitrile) | 2210-2240 | Conjugation typically lowers the frequency of the nitrile stretch. |

| C=C Stretch | 1600-1650 | The intensity of this peak is often enhanced in Raman spectra. |

| N-H Bend (Amide II) | 1550-1620 | Involves coupling of N-H bending and C-N stretching. |

Exploration of Reaction Mechanisms, Transition States, and Activation Barriers

DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating stationary points, including minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS). The energy difference between the reactants and the transition state defines the activation barrier (activation energy), which is a key determinant of the reaction rate. biorxiv.orgnih.gov

A characteristic reaction of this compound is the hetero-Michael addition, where a nucleophile, such as a thiol group from a cysteine residue, attacks the electron-deficient β-carbon of the α,β-unsaturated system. nih.govresearchgate.net Computational studies using DFT or combined quantum mechanics/molecular mechanics (QM/MM) methods can model this process in detail. biorxiv.org Such studies can reveal whether the reaction proceeds through a stepwise mechanism (forming a carbanion intermediate) or a concerted mechanism. nih.gov Calculations can also clarify the role of nearby functional groups or solvent molecules in assisting the reaction, for instance, by acting as proton donors or acceptors to stabilize intermediates and transition states. biorxiv.orgnih.gov For the reaction between an acrylamide and a cysteine, QM/MM simulations have calculated activation barriers of approximately 20 kcal/mol for the rate-limiting nucleophilic attack step. biorxiv.org

Protonation Studies and pKa Prediction

The pKa value is a measure of the acidity of a functional group and is critical for understanding a molecule's behavior in biological systems. Computational methods, particularly DFT combined with continuum solvation models (like PCM or SMD), can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in solution. nih.govresearchgate.net

This compound has several potential sites for protonation, primarily the nitrogen of the amino group and the oxygen of the amide carbonyl group. The pKa of the conjugate acid of the amino group is of particular interest. DFT calculations can determine the proton affinity of each potential site in the gas phase and the free energy of solvation for the neutral and protonated species to construct a thermodynamic cycle. devagirijournals.comsemanticscholar.org This approach, known as the direct or adiabatic scheme, allows for the prediction of pKa values. nih.gov The accuracy of these predictions can be improved by including a few explicit solvent molecules to model specific hydrogen-bonding interactions. nih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This method is invaluable for understanding conformational changes, solvation effects, and intermolecular interactions.

For this compound, MD simulations could be employed to study its behavior in an aqueous solution. researchgate.net By simulating the molecule surrounded by a large number of water molecules, one can analyze the stability of its conformation, the dynamics of its internal rotations, and the specific hydrogen-bonding patterns it forms with the solvent. researchgate.net Such simulations rely on force fields (like OPLS-AA, GROMOS, or CHARMM) to define the potential energy of the system. bohrium.com

Furthermore, if this compound is being investigated as a ligand for a biological target (e.g., an enzyme), MD simulations of the ligand-protein complex can provide critical insights. These simulations can assess the stability of the ligand in the binding pocket, identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts), and calculate the binding free energy, offering a more dynamic and realistic view of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, these models are crucial for predicting the potency of new analogs and understanding the key structural features that govern their reactivity and therapeutic effects.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to establish a correlation between the biological activity of molecules and their 3D structural properties. ijpsonline.comslideshare.net The process involves aligning a set of molecules with known activities and then calculating their steric and electrostatic fields at various grid points in space. google.com These calculated fields are then used as descriptors in a partial least squares (PLS) analysis to generate a predictive model. ijpsonline.comgoogle.com

While specific CoMFA studies focusing exclusively on this compound are not extensively documented, research on related compounds, such as benzenesulfonamide derivatives incorporating cyanoacrylamide moieties, demonstrates the utility of this approach. tandfonline.com In such studies, statistically significant QSAR models are developed that can predict the inhibition constants (Kᵢ) of the compounds against biological targets like human carbonic anhydrase isoforms IX and XII. tandfonline.com

The statistical validation of a CoMFA model is critical to ensure its predictive power. Key statistical parameters include the cross-validated coefficient (q²), which should ideally be greater than 0.5, and the non-cross-validated correlation coefficient (r²), which should be close to 1.0. nih.govmdpi.com These parameters indicate a robust and predictive model. nih.govrsc.org The output of a CoMFA study is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure—such as adding bulky groups (steric fields) or electron-donating/withdrawing groups (electrostatic fields)—are likely to increase or decrease biological activity. slideshare.net

Table 1: Representative Statistical Parameters from 3D-QSAR (CoMFA) Studies This table presents typical statistical values obtained in CoMFA studies to illustrate the robustness of the models generated.

| Statistical Parameter | Description | Typical Value Range |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r² (Non-cross-validated r²) | Indicates how well the model fits the training set data. | > 0.9 |

| Standard Error of Estimate (SEE) | A measure of the goodness of fit. Lower values are better. | Variable |

| F-statistic | A measure of the statistical significance of the model. | High values |

| Optimal Number of Components | The number of principal components that yields the highest q². | Variable |

| r²_pred (Predictive r²) | A measure of the predictive power for an external test set. | > 0.6 |

Data sourced from representative QSAR studies. mdpi.comnih.govrsc.org

Computational models, including QSAR and molecular docking, provide a rational basis for the design of novel analogs of this compound with potentially improved activity or selectivity. nih.gov By analyzing the data from these computational studies, medicinal chemists can make informed decisions about which structural modifications are most likely to lead to desired biological outcomes.

The design process often involves:

Scaffold Hopping or Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups to improve properties.

Structure-Based Design: Using the 3D structure of the target protein to design ligands that fit precisely into the binding site.

Fragment-Based Design: Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

The development of novel 3-cyanopyridine derivatives as potential anti-cancer agents targeting the survivin protein is an example of this approach. nih.gov Through optimization guided by computational analysis, new compounds can be designed and synthesized with significantly improved biological activity compared to initial leads. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or macromolecular target, typically a protein) to form a stable complex. mdpi.com This method is crucial for understanding how the compound interacts with its biological target at a molecular level.

Molecular docking simulations can predict the binding pose of this compound derivatives within the active site of an enzyme or the binding pocket of a receptor. semanticscholar.orgresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on a function that estimates the binding affinity (e.g., binding energy in kcal/mol). mdpi.com

The predicted binding mode reveals specific intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amino and amide groups of this compound) and acceptors (like carbonyl oxygen or nitrogen atoms in the protein's amino acid residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and nonpolar amino acid residues (e.g., leucine, valine, phenylalanine). pressbooks.pub

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups on the ligand and the protein.

The active site of an enzyme is typically a cleft or pocket on the protein surface where these interactions are maximized to ensure substrate specificity. libretexts.orgreddit.com

Table 2: Common Interactions of Cyanoacrylamide Derivatives in Protein Binding Sites Predicted by Molecular Docking

| Type of Interaction | Functional Group on Ligand | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bond | Amino (-NH₂) | Aspartic Acid, Glutamic Acid, Serine |

| Hydrogen Bond | Amide (-CONH₂) | Asparagine, Glutamine, Threonine |

| Hydrogen Bond | Cyano (-C≡N) | Arginine, Lysine, Serine |

| Hydrophobic | Alkyl/Aryl substituents | Leucine, Isoleucine, Valine, Phenylalanine |

| Covalent Bond | Acrylamide C=C | Cysteine |

For enzyme inhibitors, molecular docking is instrumental in elucidating the mechanism of inhibition. The cyanoacrylamide moiety is known to act as a Michael acceptor, capable of forming a covalent bond with nucleophilic residues, most notably cysteine, in the active site of target proteins. mdpi.com

The inhibition process typically involves two steps:

Non-covalent Binding: The inhibitor first binds reversibly to the active site, guided by the interactions described above (hydrogen bonds, hydrophobic interactions, etc.). mdpi.comnih.gov This initial binding event properly orients the inhibitor for the subsequent chemical reaction.

Covalent Bond Formation: The electrophilic β-carbon of the acrylamide is positioned near the nucleophilic thiol group of a cysteine residue. This proximity facilitates a Michael addition reaction, forming a reversible covalent bond between the inhibitor and the enzyme. mdpi.comnih.gov

The term "reversible covalent inhibitor" is used because the electron-withdrawing nature of the cyano group increases the acidity of the α-carbon proton in the resulting adduct. This facilitates the reverse reaction (β-elimination), allowing the inhibitor to dissociate from the target. researchgate.netacs.org This reversibility can be advantageous in drug design, as it may reduce the potential for permanent off-target modifications compared to irreversible inhibitors. acs.orgresearchgate.net

Crystal Engineering Simulations

Crystal engineering focuses on understanding and predicting the arrangement of molecules in a crystalline solid. For a compound like this compound, computational simulations in this field can predict crystal packing, polymorphism (the existence of multiple crystal forms), and material properties based on intermolecular interactions.

While comprehensive crystal engineering simulations for this compound are not widely published, data from the closely related compound, methyl 3-amino-2-cyanoacrylate, provides significant insight. researchgate.net X-ray crystallography of this analog reveals a network of N—H⋯O and N—H⋯N hydrogen bonds that are crucial in establishing the crystal packing. researchgate.net The molecule exhibits a "push-pull" electronic character due to the electron-donating amino group and the electron-withdrawing cyano and acrylate groups, which influences its geometry and intermolecular interactions. researchgate.net

Crystal structure prediction (CSP) simulations aim to identify the most thermodynamically stable crystal structures computationally. researchgate.net These simulations generate a multitude of possible crystal packing arrangements and rank them based on their calculated lattice energies. Such studies are vital for understanding polymorphism, as different crystal forms can have different physical properties, such as solubility and stability. nih.gov For this compound, simulations would likely explore how the planar molecule packs and how the strong hydrogen bond donors (-NH₂) and acceptors (C=O, -C≡N) dictate the formation of supramolecular synthons, the fundamental building blocks of the crystal structure.

Prediction of Crystal Growth and Packing

The prediction of crystal growth and packing is crucial for understanding the solid-state properties of a compound, which influence its stability, solubility, and bioavailability. While specific predictive studies on the crystal growth of this compound are not extensively detailed in the available literature, the molecular structure allows for informed hypotheses based on computational models and experimental data from analogous compounds.

The this compound molecule possesses several functional groups capable of forming strong intermolecular interactions: an amino group (-NH₂), a cyano group (-C≡N), and an amide group (-CONH₂). These groups are instrumental in dictating the crystal packing arrangement. The presence of both hydrogen bond donors (the amino and amide N-H) and acceptors (the amide carbonyl oxygen and the cyano nitrogen) suggests that the crystal structure is likely dominated by a network of hydrogen bonds.

Studies on structurally related molecules, such as methyl 3-amino-2-cyanoacrylate, have shown that a network of N—H⋯O and N—H⋯N interactions is fundamental in establishing the crystal packing researchgate.netresearchgate.net. It is highly probable that this compound would exhibit a similar packing motif, forming dimers or extended chains through these hydrogen bonds. Computational models can be employed to predict the most energetically favorable packing arrangements and the resulting crystal morphology. These models often consider the various possible hydrogen bonding networks and van der Waals interactions to determine the crystal lattice with the lowest energy.

Theoretical Predictions of Physicochemical Properties (e.g., ADMET-related parameters)

Theoretical predictions of physicochemical properties are essential in the early stages of drug discovery to assess the potential of a molecule to become a viable drug. These predictions often cover aspects of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

For this compound, several key physicochemical parameters have been identified. These properties form the basis for more complex computational predictions.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 111.10 g/mol |

| IUPAC Name | 3-amino-2-cyanoprop-2-enamide |

| Canonical SMILES | C(=C(C#N)C(=O)N)N |

| InChI Key | FRBZBJHKHSVFNK-UHFFFAOYSA-N |

| Melting Point | 185–186°C |

ADMET-related parameters that are typically predicted computationally include:

Absorption: Predictions of oral bioavailability, intestinal absorption, and blood-brain barrier penetration are based on molecular properties such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors.

Distribution: Parameters like plasma protein binding and volume of distribution can be estimated to understand how the compound would distribute throughout the body.

Metabolism: Computational models can predict the sites on the molecule most likely to be metabolized by cytochrome P450 enzymes. The 2-cyanoacrylamide moiety, for instance, has been studied for its potential to act as a reversible covalent inhibitor, which has implications for its metabolic stability and mechanism of action nih.govnih.gov.

Excretion: Predictions related to how the compound is cleared from the body, such as renal clearance, can be modeled.

Toxicity: A range of toxicity endpoints, including mutagenicity, carcinogenicity, and cardiotoxicity, can be predicted using quantitative structure-activity relationship (QSAR) models.

The theoretical evaluation of these parameters for this compound would be a critical step in assessing its potential for further development in various applications, including as an intermediate for pharmaceuticals researchgate.net.

Applications As Advanced Building Blocks in Synthetic Organic Chemistry

Role in the Synthesis of Pharmaceutically Relevant Scaffolds

The structural attributes of 3-amino-2-cyanoacrylamide make it an ideal starting material for constructing a range of heterocyclic systems that form the core of many pharmaceutical agents. Its ability to undergo controlled cyclization and condensation reactions has been leveraged to produce inhibitors of key enzymes and other biologically active molecules.

This compound is a pivotal intermediate in the synthesis of Allopurinol, a well-established xanthine oxidase inhibitor used in the management of hyperuricemia and gout. The synthesis pathway involves a two-step process where this compound is first converted into a pyrazole (B372694) derivative, which is then cyclized to form the final purine analog scaffold of Allopurinol.

The key steps in this synthesis are:

Formation of 3-Amino-pyrazole-4-carboxamide: this compound reacts with hydrazine (B178648) (N₂H₄) to yield 3-amino-pyrazole-4-carboxamide sulfate, which is a direct precursor to Allopurinol.

Cyclization with Formamide (B127407): The pyrazole intermediate is subsequently heated with formamide (HCONH₂), inducing a cyclization reaction that forms the pyrazolopyrimidine ring system of Allopurinol.

Table 1: Synthesis Steps for Allopurinol Intermediate from this compound

| Step | Reactants | Product | Description |

| 1 | This compound, Hydrazine | 3-Amino-pyrazole-4-carboxamide sulfate | Formation of the pyrazole precursor. |

| 2 | 3-Amino-pyrazole-4-carboxamide sulfate, Formamide | Allopurinol | Cyclization to form the final pyrazolopyrimidine scaffold. |

The 2-cyanoacrylamide moiety, derived from precursors like this compound, is integral to the design of novel reversible covalent inhibitors. Researchers have synthesized a series of imidazopyridine derivatives featuring a 2-cyanoacrylamide group to target Transforming growth factor-beta-activated kinase 1 (TAK1), a key enzyme in cellular signaling pathways. nih.govsemanticscholar.orgnih.gov

These inhibitors are designed to form a reversible covalent bond with specific cysteine residues in the target protein. nih.govsemanticscholar.orgnih.gov This approach offers a potential advantage over irreversible inhibitors, which can suffer from off-target effects. In one study, an imidazopyridine derivative incorporating a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety demonstrated potent inhibitory activity against TAK1, with an IC50 value of 27 nM. nih.govsemanticscholar.orgnih.gov The reversible nature of its interaction was confirmed by its reaction with β-mercaptoethanol, supporting its potential as a selective and safer therapeutic agent. nih.govsemanticscholar.orgnih.gov

Table 2: Example of an Imidazopyridine-based TAK1 Inhibitor

| Compound Moiety | Target | Potency (IC50) | Mechanism |

| 2-cyano-3-(6-methylpyridin-2-yl)acrylamide | TAK1 | 27 nM | Reversible Covalent Inhibition |

The use of this compound as an active methylene (B1212753) component in well-established quinoline syntheses, such as the Friedländer annulation, is not prominently documented in peer-reviewed literature. The Friedländer synthesis typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline ring system. mdpi.comiipseries.org While this compound possesses reactive sites, its specific application as a direct precursor for the quinoline core has not been detailed in the reviewed scientific reports.

The synthesis of trifluoromethyl-substituted amino acids is an area of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and bioavailability. thno.org Synthetic strategies typically involve the use of specialized fluorinated building blocks or direct trifluoromethylation reactions. thno.orgcyu.fr However, a direct synthetic pathway that utilizes this compound as a starting material or key building block for the preparation of trifluoromethyl-substituted amino acids is not described in the available scientific literature.

Development of Covalent Warheads in Chemical Biology

In the field of chemical biology, the development of targeted covalent inhibitors has emerged as a powerful strategy for achieving high potency and selectivity. Covalent "warheads" are electrophilic groups incorporated into a ligand that form a stable bond with a specific nucleophilic amino acid residue on the target protein.

The cyanoacrylamide scaffold, of which this compound is a foundational example, has been identified as a highly effective electrophile for targeting cysteine residues in proteins. Unlike traditional acrylamides which form irreversible bonds, the addition of a cyano group creates an electron-deficient olefin that engages with the thiol group of cysteine in a rapidly reversible Michael addition reaction.

This reversibility is a key feature, as it can reduce the risk of permanent off-target modifications, a common concern with irreversible covalent inhibitors. nih.govsemanticscholar.orgnih.gov The cyanoacrylamide warhead is designed to be sufficiently reactive to form a covalent bond with the target cysteine within a binding pocket but allows for dissociation, which can lead to a better safety profile. This strategy balances the potency and prolonged action of covalent inhibition with the reduced toxicity of a reversible interaction.

Table 3: Properties of Cyanoacrylamide as a Covalent Warhead

| Warhead Type | Target Residue | Mechanism of Action | Key Feature |

| Cyanoacrylamide | Cysteine | Reversible Michael Addition | The electron-withdrawing cyano group facilitates a reversible covalent bond, minimizing permanent off-target modifications. |

Applications in the Design of Reversible Covalent Inhibitors (e.g., TAK1 inhibitors)